3,5-DIMETHOXY-N-{7-METHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL}BENZAMIDE
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Overview
Description
3,5-DIMETHOXY-N-{7-METHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL}BENZAMIDE is a complex organic compound with a molecular formula of C16H15N3O4S and a molecular weight of 345.37. This compound belongs to the thiazolo[3,2-a]pyrimidine family, which is known for its diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 3,5-DIMETHOXY-N-{7-METHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL}BENZAMIDE involves several steps. One common method is the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
3,5-DIMETHOXY-N-{7-METHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL}BENZAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Lawesson’s reagent for oxidative coupling and α-bromo ketones for substitution reactions . The major products formed from these reactions are typically derivatives of the thiazolo[3,2-a]pyrimidine framework .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . Additionally, it has shown promise as an antibacterial and anti-inflammatory agent, making it a valuable compound for developing new therapeutic drugs .
Mechanism of Action
The mechanism of action of 3,5-DIMETHOXY-N-{7-METHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The thiazolo[3,2-a]pyrimidine moiety can bind to biological targets, disrupting their normal function and leading to the desired therapeutic effects . The compound’s structural similarity to purine allows it to effectively bind to enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
3,5-DIMETHOXY-N-{7-METHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL}BENZAMIDE is unique compared to other similar compounds due to its specific substitution pattern and biological activity. Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives, such as 2-substituted thiazolo[3,2-a]pyrimidines, which also exhibit antitumor, antibacterial, and anti-inflammatory activities . the presence of the 3,5-dimethoxy and 7-methyl-5-oxo groups in this compound enhances its binding affinity and specificity for certain biological targets .
Properties
IUPAC Name |
3,5-dimethoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-9-13(15(21)19-4-5-24-16(19)17-9)18-14(20)10-6-11(22-2)8-12(7-10)23-3/h4-8H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMPQOJDVGVZGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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